4-Chloropicolinic Acid Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloropyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPWZVJHTRDNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloropicolinic Acid Hydrochloride
Chemo- and Regio-selective Synthesis Strategieswikipedia.orgmdpi.comnih.gov
Achieving the desired substitution pattern on the pyridine (B92270) ring is a central challenge in the synthesis of 4-Chloropicolinic Acid Hydrochloride. Chemo- and regio-selectivity are paramount, ensuring that the carboxyl and chloro groups are introduced at the correct positions (C2 and C4, respectively) without unwanted side reactions.
Oxidation Reactions in Picolinic Acid Formationwikipedia.orgnih.gov
The formation of the picolinic acid scaffold is a foundational step, typically achieved through the oxidation of 2-methylpyridine (B31789) (2-picoline).
In laboratory settings, a common method involves the oxidation of 2-methylpyridine with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.org On a commercial scale, a two-step process is often employed, starting with the ammoxidation of 2-picoline to form 2-cyanopyridine. This intermediate is then subjected to hydrolysis to yield picolinic acid. wikipedia.org
Catalytic oxidation presents a more advanced approach. Systems such as those based on cobalt acetate (B1210297) and N-hydroxyphthalimide (NHPI) have been investigated for the oxidation of picoline derivatives. mdpi.com These methods aim to achieve high conversion and selectivity under controlled conditions. For instance, the oxidation of 3-picoline in the presence of a Co(OAc)₂/[X][Br]/NHPI system in acetic acid has been shown to yield nicotinic acid, with reaction outcomes heavily dependent on time and temperature. mdpi.com A similar strategy can be applied for the synthesis of picolinic acid from 2-picoline.
Table 1: Comparison of Oxidation Methods for Picolinic Acid Formation
| Method | Precursor | Reagents/Catalyst | Key Features | Citation |
|---|---|---|---|---|
| Laboratory Oxidation | 2-Methylpyridine | Potassium Permanganate (KMnO₄) | Standard, effective lab-scale method. | wikipedia.org |
| Commercial Ammoxidation | 2-Methylpyridine | O₂, NH₃, then H₂O | Two-step industrial process involving a nitrile intermediate. | wikipedia.org |
| Catalytic Oxidation | Picoline Derivatives | Co(OAc)₂, NHPI, Bromide Source | Offers potential for improved selectivity and efficiency. | mdpi.com |
| Heterogeneous Catalysis | Various Aldehydes, Malononitrile | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | A novel multi-component reaction to form picolinate (B1231196) derivatives. nih.gov |
Chlorination Reactions on Pyridine Scaffoldsgoogle.comgoogle.com
Introducing a chlorine atom at the 4-position of the pyridine ring is a critical and often challenging step. The electron-deficient nature of the pyridine ring deactivates it towards standard electrophilic aromatic substitution. Therefore, specific chlorination strategies are required.
One approach involves the direct chlorination of pyridine or a pyridine precursor using potent chlorinating agents. google.com A method described in patent literature involves reacting pyridine with reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅) to produce 4-chloropyridine (B1293800). google.com These reactions often require controlled temperatures to manage selectivity. Another industrial method involves the high-temperature, gas-phase chlorination of pyridine derivatives in the presence of a Lewis acid catalyst. google.com The choice of catalyst and reaction conditions is crucial to direct the chlorination to the desired position and avoid the formation of polychlorinated byproducts. google.com
Table 2: Reagents for Chlorination of Pyridine Scaffolds
| Reagent | Substrate | Conditions | Product | Citation |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Pyridine | -10 to 75 °C | 4-Chloropyridine | google.com |
| Phosphorus Oxychloride (POCl₃) | Pyridine | -10 to 75 °C | 4-Chloropyridine | google.com |
| Gaseous Chlorine (Cl₂) | Chloro-substituted Pyridine | >160 °C, Catalyst (e.g., FeCl₃) | Polychlorinated Pyridines | google.com |
Nucleophilic Aromatic Substitution Precursors in Synthesislibretexts.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) provides a powerful and regioselective alternative for introducing substituents onto the pyridine ring. scranton.edu The inherent electron-deficient character of the pyridine ring, caused by the electronegative nitrogen atom, facilitates nucleophilic attack, particularly at the C2 and C4 positions. nih.govyoutube.com
The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgnih.gov In the context of 4-chloropicolinic acid synthesis, a precursor with a good leaving group (such as a nitro or sulfonate group) at the 4-position can be reacted with a chloride source. The presence of an electron-withdrawing group, like the carboxylic acid at the C2 position, further activates the ring towards nucleophilic attack. This strategy offers high regioselectivity, as the substitution occurs specifically at the position bearing the leaving group. The reactivity in SNAr reactions is generally higher for N-heteroaromatic compounds compared to their benzene (B151609) counterparts. researchgate.net
Catalytic Approaches and Process Optimization in 4-Chloropicolinic Acid Synthesiswikipedia.org
Modern synthetic chemistry emphasizes not only yield and selectivity but also efficiency, sustainability, and industrial viability. Catalytic methods and process optimization are central to achieving these goals.
Green Chemistry Considerations in Synthetic Routesnih.govmdpi.com
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the synthesis of 4-chloropicolinic acid, these principles can be applied in several ways.
Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste and improves atom economy. nih.gov For example, employing catalytic bromine in the chlorination step with thionyl chloride is an efficient industrial method. google.com
Safer Solvents: Replacing hazardous organic solvents with greener alternatives (e.g., water, ethanol) or moving towards solvent-free conditions can significantly reduce environmental impact. mdpi.comimist.ma
Waste Reduction: Designing synthetic routes with fewer steps and higher yields minimizes the generation of by-products and chemical waste. imist.ma
Table 3: Green Chemistry Approaches in Synthesis
| Principle | Conventional Method | Greener Alternative | Benefit | Citation |
|---|---|---|---|---|
| Atom Economy | Use of stoichiometric reagents | Catalytic systems (e.g., metal catalysts, organocatalysts) | Reduced waste, higher efficiency. | nih.gov |
| Safer Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Water, ethanol (B145695), ionic liquids, or solvent-free conditions | Reduced toxicity and environmental impact. | mdpi.comimist.ma |
| Energy Efficiency | Conventional heating (hours) | Microwave irradiation (minutes) | Faster reactions, lower energy consumption. | mdpi.com |
| Hazard Reduction | Use of highly toxic reagents | Development of synthetic routes using safer chemicals | Improved operator and environmental safety. | nih.gov |
Scale-Up Methodologies and Industrial Research Relevancenih.govnih.gov
Transitioning a synthetic route from the laboratory bench to industrial-scale production presents a unique set of challenges. nih.gov The primary goal is to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and reproducible on a large scale.
Key considerations for the scale-up of 4-chloropicolinic acid synthesis include:
Process Optimization: Reaction parameters such as temperature, pressure, concentration, and catalyst loading must be finely tuned for large reactors.
Catalyst Reusability: For catalytic processes, the ability to recover and reuse the catalyst is crucial for industrial applications, as demonstrated in the synthesis of other carboxylic acids using reusable solid acid catalysts. nih.govrsc.org
Purification: Developing robust and efficient methods for purification and isolation of the final product in high purity is essential. nih.gov
Safety: A thorough assessment of potential hazards, thermal stability, and runaway reaction risks is required for safe operation at an industrial scale.
The industrial relevance of this compound is significant, as it serves as a vital intermediate for the synthesis of various commercial products in the life sciences sector. jubilantingrevia.com The development of practical, scalable syntheses is therefore an area of active industrial research, with a focus on creating more economical and sustainable manufacturing processes. nih.govrsc.org
Derivatization from Related Pyridine Compounds
The synthesis of this compound is frequently accomplished through the chemical modification of other pyridine derivatives. These advanced methodologies leverage common and often more accessible pyridine precursors, transforming them through strategic reactions such as direct chlorination, functional group interconversion at the 4-position, or oxidation of a pre-functionalized pyridine ring. These pathways offer versatility in adapting to available starting materials and desired reaction conditions.
One of the most direct methods involves the electrophilic chlorination of picolinic acid itself. This transformation requires a potent chlorinating agent to functionalize the pyridine ring at the C-4 position. A notable method involves reacting a pyridine-2-carboxylic acid derivative with thionyl chloride in the presence of a specific catalyst. google.com Research has shown that using bromine as a catalyst can efficiently produce the intermediate 4-chloropyridine-2-carboxylic acid chloride in high purity and yield. google.com This acid chloride is then subsequently hydrolyzed to yield the final 4-chloropicolinic acid. Alternative catalytic systems for this reaction include the use of sodium bromide combined with N,N-dimethylformamide. google.com
| Starting Material | Key Reagents | Catalyst | Primary Product |
|---|---|---|---|
| Pyridine-2-carboxylic acid | Thionyl chloride (SOCl₂) | Bromine (Br₂) | 4-Chloropyridine-2-carboxylic acid chloride |
Another significant synthetic strategy involves starting with picolinic acids that are already substituted at the 4-position and converting this existing functional group into a chloro group.
From 4-Hydroxypicolinic Acid: The hydroxyl group of 4-hydroxypicolinic acid can be converted to a chloro group. This is a standard transformation for hydroxypyridines, typically achieved by treatment with strong chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net
From 4-Aminopicolinic Acid: The amino group on 4-aminopicolinic acid can be transformed into a chloro group via the Sandmeyer reaction. This two-step process begins with the conversion of the 4-amino group into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl) to introduce the chlorine atom onto the pyridine ring, displacing the diazonium group.
A further approach involves installing the carboxylic acid function onto a pyridine ring that already contains the C-4 chloro substituent. A common precursor for this method is 4-chloro-2-methylpyridine (B118027) (also known as 4-chloropicoline). The methyl group at the 2-position can be oxidized to a carboxylic acid. This oxidation is a robust and widely used reaction in pyridine chemistry. wikipedia.org Powerful oxidizing agents such as potassium permanganate (KMnO₄) or a catalyzed system using potassium dichromate are effective for this transformation, converting the 2-methyl group into the 2-carboxyl group to form the final product. wikipedia.orggoogle.com
| Method | Starting Material | Key Reagents | Yielded Product |
|---|---|---|---|
| Functional Group Substitution | 4-Hydroxypicolinic Acid | Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅) | 4-Chloropicolinic Acid |
| Sandmeyer Reaction | 4-Aminopicolinic Acid | 1. Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 2. Copper(I) Chloride (CuCl) | 4-Chloropicolinic Acid |
| Oxidation | 4-Chloro-2-methylpyridine | Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇) | 4-Chloropicolinic Acid |
Chemical Reactivity and Mechanistic Investigations of 4 Chloropicolinic Acid Hydrochloride
Nucleophilic Displacement Reactions of the Chlorine Atom
The chlorine atom at the 4-position of the pyridine (B92270) ring in 4-chloropicolinic acid hydrochloride is susceptible to nucleophilic displacement. The electron-withdrawing nature of the ring nitrogen enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a prime site for attack by nucleophiles. uoanbar.edu.iqwuxiapptec.com The reactivity at this position is a key feature of the molecule's chemistry, enabling the synthesis of a variety of derivatives. mdpi.com Studies on related chloropyridines show that the 4-position is often more reactive towards nucleophilic substitution than the 2-position. uoanbar.edu.iq
The activated chlorine atom can be displaced by nitrogen and oxygen nucleophiles to form amides and esters, respectively. These transformations typically proceed via the formation of a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine or alcohol. google.com
The direct amidation of picolinic acids can be achieved using various coupling agents. For instance, 4-(4,6-dimethoxy georganics.skvulcanchem.comchemicalbook.comtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been used as a stereoselective coupling agent for forming amides from picolinic acid and amines, achieving nearly quantitative yields under room temperature conditions. researchgate.net Another common route is the Schotten-Baumann reaction, where the acid is first converted to its acid chloride, which then reacts with a primary or secondary amine in the presence of a base like pyridine or a tertiary amine to yield the corresponding amide. fishersci.co.uk In some cases, the reaction to form the acid chloride using thionyl chloride can lead to simultaneous chlorination at the 4-position if starting from picolinic acid itself. nih.gov
Esterification can be similarly achieved. The conversion of 4-chloropicolinic acid to its ester derivatives often involves the initial formation of the acid chloride, followed by reaction with an alcohol. google.com The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated H₂SO₄), is another potential pathway. scienceready.com.au The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for attack by the alcohol. libretexts.org To drive the equilibrium towards the product ester, the reaction is often heated, and a dehydrating agent is used to remove water as it forms. scienceready.com.au
Table 1: Selected Pathways for Amidation and Esterification
| Transformation | Reagents & Conditions | Intermediate | Product Type |
|---|
| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) + Base (e.g., Pyridine) | Acid Chloride | 4-Chloropicolinamide | | Amidation | Amine (R-NH₂) + Coupling Agent (e.g., DMTMM, EDC) in DMF | Activated Ester | 4-Chloropicolinamide | | Esterification | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R-OH) | Acid Chloride | 4-Chloropicolinate Ester | | Esterification | Alcohol (R-OH) + Acid Catalyst (e.g., H₂SO₄), Heat | Protonated Carboxylic Acid | 4-Chloropicolinate Ester |
Electrochemical methods offer a pathway for the reductive dechlorination of chloropicolinic acids. However, research has shown that achieving complete and selective dechlorination can be challenging, with issues of incomplete reaction or poor selectivity. google.com For example, the electrochemical reduction of other chlorinated picolinic acids on silver electrodes often results in only partial dechlorination. google.com
A patented method aims to solve these issues by using an electrocatalytic process for the selective dechlorination of chloropicolinic acids. google.com The process involves electrolysis in an acidic solution with a noble metal-modified conductive material as the cathode and a chemically inert material as the anode. google.com This approach is designed to selectively reduce the chlorine substituents on the pyridine ring without affecting the carboxylic acid group, a common side reaction with some cathode materials like mercury. google.com The mechanism in bimetallic systems, such as those using palladium, involves the catalytic activation of hydrogen, which then facilitates the reductive displacement of chlorine. mdpi.com In the case of electrochemical reduction, the cathode surface provides electrons to weaken the C-Cl bond, leading to its cleavage and replacement by a hydrogen atom from the protic solvent.
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group of 4-chloropicolinic acid is a versatile functional group that can undergo a range of reactions typical of carboxylic acids, including conversion to more reactive derivatives and decarboxylation. libretexts.org
The conversion of the carboxylic acid to an acid chloride is a key transformation, as the acid chloride is significantly more reactive toward nucleophilic acyl substitution than the parent acid. byjus.commasterorganicchemistry.com This increased reactivity allows for the synthesis of various derivatives like esters and amides under milder conditions. google.comfishersci.co.uk
The most common laboratory method for this conversion is the reaction with thionyl chloride (SOCl₂). byjus.comyoutube.com The mechanism involves the carboxylic acid acting as a nucleophile, attacking the sulfur atom of SOCl₂. libretexts.org This is followed by the elimination of a chloride ion and subsequent internal nucleophilic attack by the chloride to form the acid chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.orgyoutube.com To improve the efficiency of this reaction, bromine has been used as a catalyst, which allows for the formation of 4-chloropyridine-2-carboxylic acid chloride in high purity and yield in an industrially advantageous manner. google.comgoogle.com Other reagents capable of converting carboxylic acids to acid chlorides include phosphorus-based chlorides. libretexts.org
Table 2: Common Reagents for Acid Chloride Formation from Carboxylic Acids
| Reagent | Formula | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Very common; gaseous byproducts are easily removed. byjus.comyoutube.com |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | Solid reagent; reaction is often vigorous. libretexts.org |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent; reaction is less vigorous than with PCl₅. libretexts.org |
Picolinic acid and its derivatives are known to undergo decarboxylation upon heating, a reaction facilitated by the presence of the nitrogen atom at the α-position (position 2) to the carboxyl group. wikipedia.orgstackexchange.com The reaction rate for picolinic acid is significantly faster than for its isomers, nicotinic acid (3-carboxy) and isonicotinic acid (4-carboxy). stackexchange.com
The mechanism is believed to proceed through a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com This intermediate can then lose carbon dioxide to form a carbanion at the 2-position, which is stabilized by an electrostatic interaction with the positively charged nitrogen. This intermediate is rapidly protonated to yield the final product, 4-chloropyridine (B1293800). When the decarboxylation is carried out in the presence of a carbonyl compound, such as an aldehyde or ketone, the intermediate can act as a nucleophile, leading to the formation of a 2-pyridyl-carbinol in what is known as the Hammick reaction. wikipedia.org
Heterocyclic Ring Reactivity and Transformations
The reactivity of the pyridine ring in this compound is dictated by the electronic properties of the nitrogen heteroatom and the substituents. The nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution. uoanbar.edu.iq This effect is amplified in acidic conditions where the nitrogen is protonated, forming a pyridinium (B92312) ion, which further withdraws electron density from the ring system. uoanbar.edu.iq
Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. uoanbar.edu.iq For 4-chloropicolinic acid, the presence of the chlorine atom at the 4-position provides an excellent leaving group, making this site the primary center for nucleophilic substitution reactions, as discussed in section 3.1. Frontier molecular orbital (FMO) analysis of 4-chloropyridine shows that the Lowest Unoccupied Molecular Orbital (LUMO) has significant lobes centered on the carbon atom bearing the chlorine, which correlates with its high reactivity toward nucleophiles at this position. wuxiapptec.com
Other transformations of the heterocyclic ring can occur, such as reaction with ketones at the amide group to form new heterocyclic systems like imidazolidin-4-one (B167674) rings, as has been demonstrated with other picolinamide (B142947) derivatives. mdpi.com
Metal-Catalyzed Coupling Reactions Involving the Pyridine Core
The functionalization of the pyridine ring of this compound and its derivatives through metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex substituted pyridines. These reactions, which typically involve the formation of new carbon-carbon or carbon-heteroatom bonds at the C-4 position, are crucial for accessing a wide array of molecules with potential applications in pharmaceuticals and materials science. The primary focus of such transformations is the substitution of the chloro group, a versatile handle for various coupling methodologies.
The reactivity of the C-Cl bond in 4-chloropicolinic acid derivatives is influenced by the electronic nature of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and the carboxylic acid or ester group. This inherent electronic property generally facilitates oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. However, the presence of the coordinating nitrogen atom and the carboxyl group can also lead to complex interactions with the metal catalyst, potentially influencing catalyst activity and selectivity.
Key metal-catalyzed coupling reactions applicable to the pyridine core of 4-chloropicolinic acid derivatives include the Suzuki-Miyaura, Heck, and Sonogashira reactions. Furthermore, decarboxylative coupling reactions offer an alternative pathway for functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. For derivatives of 4-chloropicolinic acid, such as its esters, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the C-4 position. The site-selectivity of Suzuki-Miyaura couplings on polyhalogenated heteroaromatics is a well-studied area, and for substrates like 2,4-dichloropyridines, the selectivity between the C-2 and C-4 positions can be controlled by the choice of ligands and reaction conditions. nih.govnih.gov This knowledge is directly applicable to 4-chloropicolinic acid derivatives, where selective coupling at the C-4 position is desired.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine ring. This is followed by transmetalation with the organoboron reagent (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov
Table 1: Illustrative Suzuki-Miyaura Coupling of a Related Dichloropyridine Derivative
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 92 | rsc.org |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 78 | rsc.org |
This table is illustrative and based on data for related dichloropyridine systems to demonstrate typical reaction conditions.
Heck Reaction
The Heck reaction provides a method for the vinylation of aryl halides, and in the context of 4-chloropicolinic acid derivatives, it would involve the coupling of an alkene at the C-4 position. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination of HX with the help of a base. wikipedia.org
The use of microwave irradiation has been shown to accelerate Heck reactions, often leading to shorter reaction times and improved yields. nih.gov Green chemistry protocols for the Heck reaction often utilize more environmentally benign solvents like ethanol (B145695). nih.gov
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. digitellinc.comwikipedia.org This reaction allows for the introduction of alkynyl moieties at the C-4 position of the picolinic acid ring system. The reaction is typically carried out under basic conditions to facilitate the formation of the copper acetylide intermediate. wikipedia.org
Mechanistically, the Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Heck reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org
Studies on related chloro-heterocyclic systems, such as 4-chloro-2-trichloromethylquinazoline, have shown that Sonogashira coupling at the C-4 position is feasible, although it can sometimes be complicated by side reactions like dimerization. nih.govresearchgate.net The choice of catalyst, base, and solvent is crucial for optimizing the yield of the desired coupled product. nih.gov
Table 2: Representative Sonogashira Coupling of a Chloro-Heterocyclic Substrate
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | Low | nih.gov |
| 2 | Phenylacetylene | Pd(OAc)₂ | - | Cs₂CO₃ | DMF | RT | 15 | nih.gov |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 50 | 75 | mdpi.com |
This table includes data from a closely related quinazoline (B50416) system to illustrate the conditions and potential outcomes.
Decarboxylative Coupling Reactions
An alternative strategy for the functionalization of picolinic acids involves decarboxylative cross-coupling. In this approach, the carboxylic acid group itself is eliminated as carbon dioxide during the C-C bond formation. nih.govwikipedia.org This method can be particularly advantageous as it utilizes the readily available carboxylic acid functionality. For instance, the palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl halides has been successfully achieved to form 2-arylpyridines. rsc.org This suggests that a similar strategy could potentially be applied to 4-chloropicolinic acid, where the reaction could either proceed with the loss of the carboxyl group or by coupling at the C-4 position. The reaction pathway would likely depend on the specific catalyst system and reaction conditions employed. nih.govwikipedia.org
Coordination Chemistry and Metal Complexation Research with 4 Chloropicolinic Acid Hydrochloride
Ligand Properties of 4-Chloropicolinic Acid Hydrochloride and its Anion
4-Chloropicolinic acid, in its deprotonated form (4-chloropicolinate), is expected to act as a versatile ligand. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This allows it to function as a bidentate or potentially a bridging ligand, coordinating to one or more metal centers. The presence of the electron-withdrawing chloro group at the 4-position of the pyridine ring influences the electronic properties of the ligand, which in turn affects the stability and properties of the resulting metal complexes.
Upon deprotonation, the 4-chloropicolinate anion can chelate to a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring. This chelation is a common feature for picolinic acid and its derivatives. The coordination can be influenced by the pH of the medium, which dictates the protonation state of the carboxylic acid group. In its hydrochloride salt form, the pyridine nitrogen is protonated, and deprotonation is required for it to participate in coordination.
The ligand properties can be compared to the well-studied 4-chlorodipicolinic acid, which possesses an additional carboxylic acid group. In complexes of 4-chlorodipicolinic acid, the ligand has been observed to be tridentate, coordinating through the pyridine nitrogen and two carboxylate oxygen atoms researchgate.net. This suggests that the 4-chloropicolinate anion will likely exhibit strong chelating properties.
Chelation Behavior with Transition Metal Ions
The 4-chloropicolinate anion is anticipated to form stable complexes with a wide range of transition metal ions. The chelation process involves the formation of coordinate bonds between the metal ion and the nitrogen and oxygen donor atoms of the ligand. This interaction neutralizes the charge of the metal ion and leads to the formation of a neutral or charged complex, depending on the stoichiometry and the oxidation state of the metal.
The stability of these complexes will be governed by several factors, including the nature of the metal ion (charge, size, and electron configuration), the pH of the solution, and the solvent used. Based on studies of similar picolinic acid derivatives, it is expected that 4-chloropicolinate will form complexes with metals such as copper(II), cobalt(II), nickel(II), zinc(II), and cadmium(II) ajol.infonih.gov. The stoichiometry of these complexes is likely to be of the type [M(L)₂] or [M(L)₂(H₂O)₂], where M is the metal ion and L is the 4-chloropicolinate ligand ajol.info.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For metal complexes of 4-chloropicolinate, this method would provide definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Based on these and other studies of picolinate (B1231196) complexes, it is anticipated that transition metal complexes of 4-chloropicolinate would exhibit various coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and the presence of other coordinating ligands like water molecules chemicalbook.com. The table below summarizes crystallographic data for complexes of a related ligand, dipicolinic acid, which can serve as a model for what might be expected for 4-chloropicolinate complexes.
| Metal Ion | Likely Crystal System | Likely Space Group | Predicted Coordination Geometry | Reference Analogue |
|---|---|---|---|---|
| Co(II) | Monoclinic | P2₁/n | Distorted Octahedral | [Co(pydc)₂(H₂O)₂] nih.gov |
| Ni(II) | Triclinic | P-1 | Octahedral | [Ni(dipic)(H₂O)₂] ajol.info |
| Cu(II) | Orthorhombic | Pbca | Square Pyramidal or Distorted Octahedral | [Cu(pic)₂] orientjchem.org |
| Zn(II) | Monoclinic | C2/c | Tetrahedral or Octahedral | [Zn(dipic)(H₂O)₂] ajol.info |
| Cd(II) | Triclinic | P-1 | Distorted Pentagonal Bipyramidal | {[Cd(μ₂-H₂O)(H₂O)(PDA-Cl)]}n researchgate.net |
Note: This table is predictive and based on data from analogous picolinate and dipicolinate complexes. pydc = 2,6-pyridinedicarboxylate, dipic = dipicolinate, pic = picolinate, PDA-Cl = 4-chlorodipicolinate.
Spectroscopic techniques are essential for characterizing coordination compounds in both solid and solution states. Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the ligand's coordination mode and the electronic environment of the metal center.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic bands for the carboxylic acid O-H and C=O stretching, as well as pyridine ring vibrations, would be present. Upon coordination to a metal ion, significant shifts in these bands are expected. The disappearance of the broad O-H stretch and a shift in the C=O stretching frequency to a lower wavenumber would indicate the deprotonation and coordination of the carboxylate group nih.gov. Furthermore, changes in the pyridine ring vibration frequencies would confirm the coordination of the nitrogen atom. New bands appearing in the far-IR region can be attributed to the formation of M-N and M-O bonds orientjchem.org.
UV-Visible Spectroscopy: The electronic spectra of transition metal complexes of 4-chloropicolinate are expected to show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution. The chemical shifts of the pyridine and carboxylate protons and carbons would be expected to shift upon coordination to the metal ion, providing evidence of complex formation ajol.info.
The following table summarizes the expected spectroscopic features for a hypothetical transition metal complex of 4-chloropicolinate.
| Spectroscopic Technique | Expected Observation | Interpretation |
|---|---|---|
| Infrared (IR) | Disappearance of broad O-H stretch; shift of C=O stretch to lower frequency; shifts in pyridine ring vibrations; new bands in far-IR. | Deprotonation and coordination of carboxylate; coordination of pyridine nitrogen; formation of M-O and M-N bonds. |
| UV-Visible | Appearance of new bands in the visible region for colored complexes (e.g., Cu(II), Co(II), Ni(II)). | d-d electronic transitions of the metal ion. |
| ¹H NMR (for diamagnetic metals) | Shifts in the signals of the pyridine ring protons. | Confirmation of coordination in solution. |
| ¹³C NMR (for diamagnetic metals) | Shift in the signal of the carboxylate carbon and pyridine ring carbons. | Confirmation of coordination in solution. |
Applications of 4-Chloropicolinic Acid Metal Complexes in Catalysis Research
Metal complexes derived from picolinic acid and its derivatives have shown promise in various catalytic applications. The specific electronic and steric properties imparted by the ligand can tune the reactivity of the metal center, making them effective catalysts for a range of organic transformations.
Copper complexes of picolinic acid have been investigated as catalysts for click reactions, specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles nih.gov. It is plausible that copper complexes of 4-chloropicolinate could also exhibit similar catalytic activity. The electron-withdrawing nature of the chloro substituent might influence the Lewis acidity of the copper center, potentially affecting the catalytic efficiency. The proposed catalytic cycle for a Cu(I)-catalyzed click reaction involves the coordination of the alkyne to the copper center, followed by reaction with the azide (B81097) to form a six-membered metallacycle intermediate, which then rearranges to the triazole product nih.gov.
Furthermore, metal complexes are widely explored for photocatalytic reactions in biological systems nih.gov. While specific studies on 4-chloropicolinate complexes are lacking, the general principles suggest that appropriately designed complexes could participate in light-induced catalytic processes.
Supramolecular Assembly and Coordination Polymer Research
The ability of 4-chloropicolinate to act as a bridging ligand, connecting multiple metal centers, opens up the possibility of forming coordination polymers and other supramolecular assemblies. These extended structures are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis.
The formation of supramolecular structures is directed by the coordination geometry of the metal ion and the bridging capabilities of the ligand. In addition to the primary coordination bonds, weaker interactions such as hydrogen bonding, π-π stacking, and halogen bonding can play a crucial role in organizing the individual complex units into higher-order architectures mdpi.comresearchgate.net. The chloro substituent on the picolinate ligand could participate in halogen bonding, providing an additional tool for directing the supramolecular assembly.
Research on the related ligand, 4-chlorodipicolinic acid, has shown the formation of a 1D coordination polymer with cadmium(II) researchgate.net. It is conceivable that 4-chloropicolinate could form similar 1D, 2D, or 3D structures with various transition metals. The design and synthesis of such materials would depend on factors like the choice of metal ion, the solvent system, and the reaction temperature.
Biological Activity and Mechanistic Investigations Non Clinical Focus
In Vitro Studies on Molecular Targets and Pathways
Research into the pyridine-2-carboxylic acid scaffold, to which 4-Chloropicolinic Acid belongs, has identified a significant mechanism of action through enzyme inhibition, particularly targeting Prolyl 4-Hydroxylase (P4H). P4H enzymes are critical for the post-translational modification of collagen, where they catalyze the hydroxylation of proline residues. This process is essential for the structural stability of mature collagen.
Compounds structurally related to 4-Chloropicolinic Acid, such as bipyridinedicarboxylic acids, are recognized as potent inhibitors of human Collagen Prolyl 4-Hydroxylase (CP4H). nih.gov The inhibitory action of this class of compounds is competitive with respect to the co-substrate α-ketoglutarate (AKG). The pyridine (B92270) carboxylic acid moiety mimics the structure of AKG, allowing it to bind to the Fe(II) center within the enzyme's active site. This binding event prevents the natural substrate from accessing the catalytic site, thereby inhibiting the hydroxylation of proline. nih.govnih.gov This mechanism is a hallmark of FAKGD (Fe(II)- and α-ketoglutarate-dependent dioxygenase) inhibitors. While studies may not have focused on 4-Chloropicolinic Acid Hydrochloride specifically, the well-documented activity of its structural analogs provides a strong basis for its putative mechanism as a P4H inhibitor.
| Enzyme Target | Inhibitor Class | Mechanism of Action | Key Structural Feature |
|---|---|---|---|
| Prolyl 4-Hydroxylase (P4H) | Pyridine-2-carboxylic acid derivatives | Competitive inhibition with respect to α-ketoglutarate (AKG) | Carboxylic acid group on a pyridine ring |
In the context of receptor interactions, 4-Chloropicolinic Acid has been identified as a key reactant in the synthesis of VU0431316, a known negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). chemicalbook.com The mGlu5 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in neuronal signaling and has been implicated in various central nervous system disorders. nih.gov
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, glutamate, binds. nih.gov As a NAM, the derivative synthesized from 4-Chloropicolinic Acid does not directly block the glutamate binding site but instead induces a conformational change in the receptor that reduces its response to glutamate. nih.govnih.gov The involvement of 4-Chloropicolinic Acid as a precursor highlights the importance of its chemical structure in the final compound's ability to interact with the allosteric binding pocket of the mGlu5 receptor. While not the final active molecule, its framework is integral to achieving the desired modulatory effect.
| Receptor Target | Compound Role | Resulting Molecule Type | Mechanism of Interaction |
|---|---|---|---|
| Metabotropic Glutamate Receptor 5 (mGlu5) | Reactant/Precursor | Negative Allosteric Modulator (NAM) | Binds to an allosteric site, inducing a conformational change that reduces receptor activation by glutamate. |
Specific protein interaction profiling studies for this compound are not extensively available in the public research domain. However, based on the activities described in the preceding sections, its primary protein interactions can be inferred. The most significant interactions are with enzymes and receptors.
The interaction with Prolyl 4-Hydroxylase represents a key protein-ligand binding event where the compound acts as a competitive inhibitor. nih.govnih.gov Furthermore, its role as a chemical building block for a selective mGlu5 NAM indicates that its structural features are amenable to specific recognition by the allosteric binding site of this receptor protein. chemicalbook.com General mechanisms of protein-small molecule interactions, such as those involving chlorogenic acid, often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which would similarly govern the binding of 4-Chloropicolinic Acid to its protein targets. nih.gov
Antimicrobial Research Applications and Mechanisms
Research on the direct antimicrobial properties of this compound is limited. However, studies on its parent compound, picolinic acid, provide insight into potential mechanisms. Picolinic acid has demonstrated antimicrobial activity against the Mycobacterium avium complex, both in extracellular and intramacrophage environments. nih.gov The proposed mechanism for this activity is its function as a metal ion chelator. nih.govnih.gov By sequestering essential metal ions, such as zinc, copper, and iron, picolinic acid can disrupt vital bacterial enzymatic processes that depend on these cations as cofactors. This chelation may alter the systemic compartmentation of these ions, leading to an antimicrobial effect. nih.gov It is plausible that 4-Chloropicolinic Acid would retain this chelating ability, though the influence of the chloro-substituent on the potency and spectrum of this activity has not been specifically detailed in available literature.
Immunomodulatory Mechanisms in Research Models
Currently, there is no available scientific evidence from in vitro or non-clinical research models to suggest that this compound possesses immunomodulatory properties. Searches of scientific databases did not yield studies investigating its effects on immune cells, cytokine production, or inflammatory pathways.
Investigation of Related Biological Activities in Cellular Assays
Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the biological activity of this compound in cellular assays were identified. The available information primarily documents its role as a reactant or chemical intermediate in the synthesis of more complex molecules. nih.govchemicalbook.comjubilantingrevia.com For instance, it is cited as a reactant in the synthesis of VU0431316, which is known as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). chemicalbook.com
Research into the biological effects of structurally related compounds, such as picolinic acid and other halogenated picolinic acid derivatives, has been conducted. nih.gov Studies on picolinic acid itself have explored its effects on the cell cycle, demonstrating that it can reversibly arrest normal cells in the G1 phase, while its impact on transformed cells varies depending on the viral transforming agent. nih.gov Additionally, the unselective chelating properties of picolinic acid and its influence on the transport of divalent metal ions across lipid bilayers have been investigated in vitro. nih.gov
Furthermore, research on other chlorinated pyridine derivatives has been performed. For example, a study on 4-bromo-6-chloropicolinic acid noted that the presence and position of halogen substituents can influence herbicidal potency. However, these findings are specific to the studied derivatives and cannot be directly extrapolated to this compound.
No data from cellular assays, such as cytotoxicity studies, receptor binding assays, or pathway analysis, specifically for this compound could be retrieved from the searched sources. Therefore, no data tables of research findings for this specific compound can be provided.
Theoretical and Computational Chemistry Studies of 4 Chloropicolinic Acid Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electronic structure. nih.gov
For 4-Chloropicolinic Acid Hydrochloride, these calculations can determine key electronic properties. The molecular geometry can be optimized to find the most stable, lowest-energy arrangement of atoms. From this optimized structure, a wealth of data can be extracted. The distribution of electron density, for instance, reveals the molecule's polarity and charge distribution, which is crucial for understanding its interactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.
Table 1: Calculated Electronic Properties of 4-Chloropicolinic Acid (Note: This table is illustrative of properties typically determined through quantum chemical calculations. Specific values for the hydrochloride salt would require dedicated computational studies.)
| Property | Description | Significance for this compound |
| Total Energy | The total electronic energy of the molecule in its ground state. | Provides a measure of the molecule's stability. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. | Influences solubility in polar solvents and governs dipole-dipole intermolecular interactions. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a chemical reaction; a region of likely electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; a region of likely nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, optical properties, and kinetic stability. |
| Mulliken Charges | Calculated partial atomic charges on each atom in the molecule. | Helps identify electrophilic and nucleophilic centers within the molecule. |
These quantum calculations provide a foundational, static picture of the molecule, essential for interpreting its behavior and predicting its interactions.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemistry provides a static view, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic scale. dovepress.comnih.gov
For this compound, MD simulations are particularly useful for understanding its behavior in a solution, such as water. These simulations can reveal how water molecules arrange themselves around the solute, forming a hydration shell. researchgate.net The primary interactions studied are hydrogen bonds, which form between the carboxylic acid group, the pyridine (B92270) nitrogen, and the chloride ion of the solute, and the surrounding water molecules. mdpi.comrsc.org
By analyzing the simulation trajectories, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. nih.gov This analysis helps quantify the structure of the solvent shell. Furthermore, the lifetime and dynamics of hydrogen bonds can be investigated, showing how strongly the solute interacts with its environment and how these interactions fluctuate over time. rsc.orgnih.gov These simulations are crucial for understanding solubility, diffusion, and the stabilization of the molecule in a condensed phase.
Table 2: Intermolecular Interactions Studied via Molecular Dynamics
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | A strong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. nih.gov | Key interaction for solvation in protic solvents like water and for interactions with biological macromolecules. The carboxylic acid and pyridine nitrogen are primary sites. |
| Van der Waals Forces | Weak, short-range electrostatic forces including London dispersion forces and dipole-dipole interactions. | Contribute to the overall packing and non-specific interactions in a condensed phase or within a protein binding pocket. |
| Ionic Interactions | Electrostatic attraction between the protonated pyridine (cation) and the hydrochloride (anion) and other charged species. | Crucial for the salt's structure and its interactions in a polar environment. |
Docking Studies with Biological Macromolecules and Active Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery and molecular biology for understanding how a small molecule might interact with a biological target. nih.govmdpi.com
For this compound, docking studies could be employed to investigate its potential to bind to the active site of a specific enzyme or receptor. The process involves generating a three-dimensional structure of the ligand and the target protein. A scoring function is then used to calculate the binding affinity, or "docking score," for many different possible binding poses. The pose with the best score represents the most likely binding mode.
The results of a docking simulation provide insights into the binding energy, which indicates the stability of the ligand-receptor complex, and the specific intermolecular interactions that hold it together. biointerfaceresearch.com These interactions often include hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and amino acid residues in the active site. Such studies could reveal, for example, hydrogen bonding between the carboxylic acid of the ligand and a lysine (B10760008) or arginine residue in the protein, or hydrophobic interactions involving the chloropyridine ring.
Table 3: Typical Output from a Molecular Docking Study
| Parameter | Description | Hypothetical Example for this compound |
| Docking Score (kcal/mol) | A numerical value from a scoring function that ranks candidate poses; lower values typically indicate better binding affinity. | A score of -8.5 kcal/mol might suggest a strong binding interaction with the target protein. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | The pyridine ring could be situated in a hydrophobic pocket, with the carboxylic acid group forming a hydrogen bond with a specific amino acid residue. |
| Key Interactions | A list of specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor. | Hydrogen bond with SER-122; Pi-stacking interaction with PHE-250. |
| RMSD (Å) | Root-mean-square deviation, used to compare the docked pose to a known experimental binding mode (if available). | An RMSD value below 2.0 Å would indicate a high-quality docking result that accurately reproduces a known binding mode. |
Prediction of Reactivity and Reaction Pathways
Computational chemistry can be used to predict where and how a molecule is likely to react. This is achieved by analyzing the electronic properties calculated through quantum methods and by modeling the energetic profile of potential reaction pathways.
The electronic structure provides initial clues about reactivity. An electrostatic potential (ESP) map, for instance, visually displays the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. For this compound, the ESP would likely show negative potential around the carboxylic oxygen atoms and the chlorine atom, indicating sites susceptible to electrophilic attack. The area around the acidic proton would show a positive potential.
Furthermore, frontier molecular orbital (FMO) theory uses the HOMO and LUMO to predict reactivity. The HOMO indicates regions likely to be attacked by electrophiles, while the LUMO indicates regions susceptible to nucleophilic attack.
To study a specific reaction, such as the hydrolysis of the chlorine group or esterification of the carboxylic acid, computational chemists can map out the entire reaction coordinate. This involves calculating the energy of the system as it progresses from reactants to products, identifying the high-energy transition state that must be overcome. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. This approach allows for the detailed study of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. nih.gov
Conformational Analysis and Energetic Landscapes
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis is the study of the energy of a molecule as a function of the rotation around these bonds. The resulting plot of energy versus dihedral angle is known as a potential energy surface or energetic landscape.
For this compound, the most significant rotatable bond is the single bond connecting the carboxylic acid group to the pyridine ring. By systematically rotating this bond and calculating the molecule's energy at each step, a conformational energy profile can be generated.
This profile reveals the most stable conformations (energy minima), where the molecule is most likely to be found, as well as the rotational energy barriers (energy maxima), which are the transition states between stable conformations. The analysis would likely show that planar conformations, where the carboxylic acid group is coplanar with the pyridine ring, are energetically favorable due to electronic conjugation. Steric hindrance between the carboxylic acid's oxygen atoms and the adjacent atoms on the pyridine ring would be a key factor in determining the relative energies of different conformers. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including solvents and biological receptors.
Advanced Analytical Research Methodologies for 4 Chloropicolinic Acid Hydrochloride
Spectroscopic Techniques in Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for determining the precise molecular structure of novel derivatives of 4-chloropicolinic acid. These techniques probe the molecular framework, providing insights into connectivity, functional groups, and the electronic environment of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. Advanced NMR applications, including multi-dimensional experiments, offer unambiguous structural assignments for complex derivatives of 4-chloropicolinic acid.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational information on the chemical environment of atoms within a molecule. For picolinic acid derivatives, characteristic chemical shifts are observed for the protons and carbons of the pyridine (B92270) ring chemicalbook.comresearchgate.net. For instance, typical ¹H NMR spectra of picolinic acid in DMSO-d₆ show distinct signals for the pyridine protons, which can be assigned based on their multiplicity and coupling constants chemicalbook.com.
Advanced techniques such as ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can be applied to study the compound in its solid state. These methods are particularly powerful for investigating intermolecular interactions, such as hydrogen bonding, and the effects of the crystal lattice on the molecular structure acs.org. Studies on related compounds like picolinic acid N-oxide have used these techniques to analyze the effects of solvents and temperature on hydrogen bond geometry, using ¹³C chemical shifts as a sensitive probe for these interactions acs.org.
| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |
|---|---|---|
| H-6 | 8.76 | d |
| H-4 | 8.10 | t |
| H-3 | 8.03 | d |
| H-5 | 7.67 | t |
Data is representative for the parent compound, picolinic acid, and serves as a basis for interpreting spectra of its derivatives. Source: chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for parent ions and fragments. This capability is crucial for confirming the identity of newly synthesized derivatives and for studying reaction mechanisms by identifying intermediates and byproducts.
In mechanistic studies, HRMS combined with tandem mass spectrometry (MS/MS or MSⁿ) is used to investigate the fragmentation pathways of molecules. By inducing fragmentation and analyzing the resulting daughter ions, researchers can deduce the molecular structure and understand bond stabilities. For example, studies on complex molecules show that sequential fragmentation (MS³) can reveal the loss of specific functional groups, providing a detailed picture of the molecular architecture researchgate.net.
Derivatization is often employed to enhance ionization efficiency and control fragmentation. Picolinoyl derivatization, for instance, has been shown to increase the electrospray ionization (ESI) response by 5-10 times compared to underivatized molecules, facilitating the detection and structural analysis of compounds at very low concentrations nih.govresearchgate.net. The fragmentation of picolinyl esters under electron ionization has been studied to establish mechanisms that help identify acyl group structures, which is a technique applicable to derivatives of 4-chloropicolinic acid nih.gov.
| Neutral Loss | Mass (Da) | Associated Fragment | Mechanistic Insight |
|---|---|---|---|
| H₂O | 18 | Loss from carboxylic acid | Indicates presence of -COOH group |
| CO | 28 | Decarbonylation | Common in aromatic systems |
| CO₂ | 44 | Decarboxylation | Characteristic of carboxylic acids |
| C₅H₄N | 78 | Loss of pyridine ring fragment | Indicates cleavage of the core structure |
Chromatographic Separation and Purification Techniques in Research
Chromatography is essential for separating 4-chloropicolinic acid and its derivatives from reaction mixtures and for quantifying them in various matrices. Both liquid and gas chromatography are routinely used, often coupled with mass spectrometry for enhanced detection and identification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of 4-chloropicolinic acid, offering high sensitivity and selectivity. nih.gov This technique is particularly well-suited for analyzing polar, non-volatile compounds in complex biological samples. youtube.com
LC-MS/MS is widely used for quantitative analysis, such as measuring the concentration of picolinic acid in plasma. usercontent.one The use of multiple reaction monitoring (MRM) mode provides excellent specificity and allows for detection limits in the nanomolar range. usercontent.one The technique can also be used for metabolic profiling, identifying and quantifying a range of organic acids in biological systems to study metabolic pathways. tudelft.nlnih.gov
The separation of structurally similar isomers, such as picolinic acid and quinolinic acid, can be challenging but has been successfully achieved using various LC methods, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC). utsa.edulabrulez.com To enhance sensitivity, derivatization strategies can be employed. Chemical derivatization of target acids can improve their ionization efficiency and chromatographic properties, leading to lower detection limits. nih.gov
Gas chromatography is a high-resolution separation technique ideal for analyzing volatile and thermally stable compounds. birchbiotech.com However, carboxylic acids like 4-chloropicolinic acid are generally polar and non-volatile, making their direct analysis by GC challenging. colostate.edu
To overcome this limitation, derivatization is a required preparatory step. libretexts.org The active hydrogen of the carboxylic acid group is replaced with a less polar functional group, which increases volatility and thermal stability. mdpi.com Common derivatization methods for carboxylic acids include:
Silylation: Reaction with a silylating agent to form a trimethylsilyl (TMS) ester. gcms.cznist.gov
Alkylation/Esterification: Reaction with an alcohol in the presence of a catalyst to form an ester, such as a methyl or hexafluoroisopropyl ester. colostate.edugcms.czresearchgate.net
Once derivatized, the compound can be readily analyzed by GC. Purity is assessed by integrating the peak areas in the resulting chromatogram. The purity of the sample is calculated by dividing the peak area of the target compound by the total area of all peaks (excluding the solvent peak). birchbiotech.comlibretexts.org This method is effective for detecting and quantifying trace impurities. libretexts.org
X-ray Crystallography in Structural Analysis of Derivatives and Metal Complexes
X-ray crystallography is the most definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of molecular conformation and configuration. nih.gov
This technique is invaluable for the structural characterization of 4-chloropicolinic acid derivatives and their coordination complexes with metal ions. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of all atoms are determined. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3305(7) |
| b (Å) | 11.3887(15) |
| c (Å) | 25.9243(16) |
| β (°) | 101.672(2) |
| Volume (ų) | 3276.1(5) |
| Z (molecules/unit cell) | 4 |
Data is representative for a Co(II) complex with a pyridine-type ligand, illustrating typical parameters obtained from an X-ray diffraction experiment. Source: mdpi.com
Derivatives and Analogs of 4 Chloropicolinic Acid Hydrochloride: Research and Development
Synthesis of Novel Derivatives and Modified Analogs
The synthesis of novel derivatives from 4-chloropicolinic acid hydrochloride typically involves transformations of its primary functional groups: the carboxylic acid and the chloro-substituent. The carboxylic acid moiety is readily converted into esters, amides, or more complex functionalities, while the chlorine atom can be replaced through nucleophilic substitution or participate in cross-coupling reactions.
A common initial step is the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is often achieved by reacting 4-chloropicolinic acid with reagents like thionyl chloride. vulcanchem.comgoogle.com This acid chloride is a key intermediate that can then be reacted with various nucleophiles, such as alcohols to form esters or amines to form amides, providing a straightforward route to a wide array of derivatives. google.com For example, the reaction of 4-chloropicolinic acid chloride with methanol (B129727) yields methyl 4-chloropicolinate. google.com
Another synthetic strategy involves modifying the pyridine (B92270) ring itself. The chlorine atom at the 4-position can be a site for further functionalization, although this is often more challenging than transformations at the carboxylic acid group. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), can be employed to introduce new carbon-carbon bonds at the chloro-position, thus creating more complex analogs.
The synthesis of related heterocyclic structures, such as quinolines, often follows established multi-step protocols like the Pfitzinger or Doebner reactions, which can be adapted to generate diverse analogs for biological screening. nih.govmdpi.com For instance, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives has been achieved through a sequence involving a Doebner reaction followed by amidation, reduction of a nitro group, and subsequent acylation or amination to build a library of compounds. mdpi.com These general synthetic strategies for related aza-heterocyclic carboxylic acids are often applicable to the development of novel 4-chloropicolinic acid derivatives.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of 4-chloropicolinic acid, SAR studies aim to identify which structural modifications enhance potency, selectivity, or other desirable biological properties.
While specific SAR studies focusing exclusively on a broad library of 4-chloropicolinic acid derivatives are not extensively documented in the provided literature, valuable inferences can be drawn from research on analogous structures like quinolines and other substituted picolinic acids. These studies highlight the importance of substituents on the heterocyclic ring for biological function.
In the development of synthetic auxin herbicides based on the picolinic acid scaffold, modifications to the pyridine ring have been shown to be critical for activity. Research on picloram (B1677784) analogs, for example, demonstrated that introducing a pyrazolyl group at the 6-position of 2-picolinic acid could lead to compounds with potent, broad-spectrum herbicidal activity. nih.gov A comprehensive study synthesized 33 different 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, revealing that the nature of the aryl substituent significantly influenced the herbicidal potency against Arabidopsis thaliana. nih.gov This underscores that while the picolinic acid core is essential, peripheral modifications dictate the ultimate biological effect.
Similarly, in the search for antiviral agents, SAR studies on 4-quinoline carboxylic acid analogs, which share a similar nitrogen-containing acidic scaffold, identified a compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), with extremely potent inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (DHODH) and viral replication. nih.govelsevierpure.com This work illustrates that specific substitutions, such as a fluoro group on the core ring and a complex biaryl ether at another position, can lead to dramatic increases in potency. nih.gov
For antimicrobial 4-hydroxy-2-quinolone analogs, SAR studies have shown that introducing a fluorine atom at the C-6 position can dramatically enhance antibacterial activity, while the type of substituent at the C-7 position also has an enormous impact on antimicrobial properties. researchgate.net These findings suggest that for 4-chloropicolinic acid derivatives, the chlorine atom's position and electronic properties are likely to be a key determinant of biological activity, and further substitutions on the pyridine ring could modulate this activity.
The following table summarizes SAR findings for related heterocyclic carboxylic acids, providing a framework for predicting how modifications to the 4-chloropicolinic acid structure might influence biological outcomes.
| Compound Class | Structural Modification | Observed Impact on Biological Activity | Reference |
| 6-Pyrazolyl-2-Picolinic Acids | Introduction of various aryl groups on the pyrazole (B372694) moiety. | Significant variation in herbicidal activity; compound V-7 was 45 times more potent than a commercial herbicide. | nih.gov |
| 4-Quinoline Carboxylic Acids | Addition of a fluoro group at C-6 and a biaryl ether at C-2. | Potent inhibition of human DHODH (IC50 = 1 nM) and viral replication. | nih.govelsevierpure.com |
| 4-(Thiazol-5-yl)benzoic Acids | Introduction of a 2-halo-benzyloxy group at the 3-position. | Maintained potent protein kinase CK2 inhibition and led to a 3- to 6-fold increase in antiproliferative activity. | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic Acids | Variation of substituents on an N-propylamino side chain. | Compound 5a4 showed the best inhibition against Staphylococcus aureus (MIC = 64 µg/mL). | mdpi.comresearchgate.net |
These examples collectively suggest that the 4-chloro substituent on the picolinic acid ring is a critical feature whose interaction with biological targets can be finely tuned by introducing other functional groups elsewhere on the molecule.
Structure-Reactivity Relationship (SRR) studies investigate how a molecule's structure influences its chemical reactivity in organic reactions. For this compound, its reactivity is primarily dictated by the interplay between the electron-withdrawing carboxylic acid group and the chlorine atom on the electron-deficient pyridine ring.
The pyridine ring itself is less reactive towards electrophilic substitution than benzene (B151609) due to the electronegative nitrogen atom. The presence of a chlorine atom further deactivates the ring. However, the key reactive sites for synthetic transformations are the functional groups themselves.
The most common reaction involves the carboxylic acid group. Its conversion to 4-chloropicolinic acid chloride using a chlorinating agent like thionyl chloride is a prime example of its reactivity. google.com This transformation is crucial because it converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by a wide range of compounds, including amines and alcohols, to form amides and esters, respectively. google.com
The chlorine atom at the 4-position of the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). The reactivity of this position is enhanced by the electron-withdrawing nature of both the ring nitrogen and the carboxylic acid group. However, such reactions often require harsh conditions or highly activated nucleophiles. A more modern and versatile approach to modifying this position is through transition-metal-catalyzed cross-coupling reactions. The C-Cl bond can be activated by palladium or other metal catalysts to participate in reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This has been a key strategy in creating libraries of complex heterocyclic compounds from halo-substituted precursors.
Design Principles for Functionalized Derivatives
The design of functionalized derivatives of 4-chloropicolinic acid is guided by the intended application, drawing upon established principles from medicinal chemistry, materials science, and coordination chemistry. The goal is to strategically modify the core structure to enhance specific properties, be it biological efficacy, material characteristics, or metal-binding affinity. nih.gov
Key design principles include:
Bioisosteric Replacement and Functional Group Modification: The carboxylic acid group is a common site for modification. It can be converted into an ester or an amide to alter properties like solubility, cell permeability, and metabolic stability. google.com For instance, in drug design, replacing a carboxylic acid with a tetrazole ring is a common bioisosteric switch. The chlorine atom can also be replaced by other halogens (F, Br, I) or functional groups (e.g., CF₃, CN) to probe the effect of sterics and electronics on biological activity.
Scaffold Decoration via Cross-Coupling: The C-Cl bond serves as a synthetic handle for diversification. Using transition-metal-catalyzed cross-coupling reactions, a wide variety of substituents can be introduced at the 4-position. This allows for the systematic exploration of the chemical space around the picolinic acid core to optimize interactions with a biological target, as seen in the development of potent quinoline-based inhibitors. mdpi.comnih.gov
Ligand Design for Metal Complexation: Picolinic acid and its derivatives are excellent ligands for metal ions due to the N,O-chelating bite of the pyridine nitrogen and the carboxylate oxygen. nih.gov Functionalized derivatives are designed to create stable complexes with specific metal ions for applications like MRI contrast agents or radiopharmaceuticals. nih.gov The introduction of additional functional groups, such as a hydroxyl group on a side chain, can provide further coordination sites or points for bioconjugation.
Modulation of Physicochemical Properties: Functionalization is used to fine-tune properties such as lipophilicity (logP), solubility, and crystal packing. For example, adding long alkyl chains can increase lipophilicity, which was shown to enhance the antifungal activity of 4-hydroxy-2-quinolone analogs. researchgate.net Conversely, introducing polar groups can increase aqueous solubility. Studies on picolinic acid derivatives have shown that even small changes in substituents can induce significant changes in the solid-state crystal packing, driven by a balance of π-stacking and other non-bonding interactions. nih.gov
The following table outlines some design strategies and their intended outcomes for creating derivatives based on heterocyclic acid scaffolds.
| Design Principle | Structural Change | Intended Outcome / Application | Relevant Example Context |
| Functional Group Conversion | Convert -COOH to -COOR or -CONR₂ | Improve cell permeability, alter metabolic stability, modulate binding interactions. | General pharmaceutical drug design. google.com |
| Ring Functionalization | Introduce aryl or other groups at the C-Cl position via Suzuki coupling. | Explore new binding pockets, enhance target affinity, create novel materials. | Herbicides, antivirals. nih.govnih.gov |
| Ligand Elaboration | Add pendant arms with additional donor atoms or reactive groups. | Enhance metal chelation stability, enable bioconjugation. | MRI contrast agents, radiopharmaceuticals. nih.gov |
| Physicochemical Tuning | Attach alkyl chains or polar substituents. | Modulate solubility and lipophilicity to improve bioavailability or antifungal activity. | Antimicrobial drug discovery. researchgate.net |
By applying these principles, chemists can rationally design and synthesize novel derivatives of this compound tailored for specific and advanced applications.
Emerging Applications and Future Research Directions
Role as an Advanced Synthetic Reagent and Building Block
4-Chloropicolinic acid is a key heterocyclic building block in organic synthesis, valued for its utility in constructing more complex molecules. The presence of the chlorine atom at the 4-position and the carboxylic acid at the 2-position of the pyridine (B92270) ring provides two reactive sites for sequential and regioselective functionalization. This dual reactivity makes it a crucial intermediate in the synthesis of a wide array of substituted pyridine derivatives.
A significant application of 4-chloropicolinic acid is as a reactant in the synthesis of pharmacologically active compounds. For example, it is a documented starting material for the synthesis of VU0431316, which acts as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). researchgate.netchemicalbook.com Modulators of this receptor are of interest in neuroscience research for their potential therapeutic applications.
The chlorine atom is particularly valuable as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org This class of reactions is fundamental in modern synthetic chemistry for the formation of carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups to the pyridine core. This capability is instrumental in developing new molecular entities for drug discovery and other applications. vulcanchem.com
The synthesis of derivatives often begins with the conversion of the carboxylic acid group into a more reactive form, such as an acid chloride or an ester. For instance, reacting 4-chloropicolinic acid with thionyl chloride or oxalyl chloride yields 4-chloropicolinoyl chloride. kcl.ac.uk This intermediate can then be readily converted into amides or esters. One documented procedure involves the reaction of 4-chloropicolinic acid with thionyl chloride, followed by esterification with ethanol (B145695) to produce ethyl-4-chloropicolinate with yields as high as 89%. vulcanchem.com Another approach using sulfuric acid as a catalyst for direct esterification has also been reported. vulcanchem.com These derivatives, such as methyl 4-chloropicolinate, are themselves useful compounds for further organic synthesis. chemicalbook.comkcl.ac.uk
The table below summarizes the synthesis of a key derivative, highlighting the conditions and outcomes.
Table 1: Synthesis of Ethyl-4-chloropicolinate
| Reactants | Catalyst/Reagent | Conditions | Yield |
|---|---|---|---|
| 4-Chloropicolinic acid, Thionyl chloride, Ethanol | None specified | Stage 1: 100°C for 6h; Stage 2: 20°C for 20h | 89% |
| 4-Chloropicolinic acid, Ethanol | Sulfuric acid | Reflux for 2 hours | 55.7% |
Potential in Materials Science Research
The application of picolinic acid derivatives as ligands in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and functional polymers is a growing area of research. While specific examples detailing the direct use of 4-chloropicolinic acid hydrochloride are not abundant in current literature, its classification as a potential "MOF Ligand" by chemical suppliers suggests its recognized potential in this field. bldpharm.com MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. rsc.orgnih.gov
Picolinic acid and its isomers have been successfully used to create MOFs. For instance, pyridine-3,5-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid have been employed to synthesize a variety of 2D and 3D coordination polymers with metal ions like Zn(II), Cd(II), and Nd(III). rsc.orgnih.gov The structural diversity of these frameworks can be influenced by the choice of metal ion and the presence of other template molecules. rsc.org Given that 4-chloropicolinic acid possesses the necessary functional groups (a nitrogen atom and a carboxylate group) for coordination with metal centers, it represents a promising, yet underexplored, candidate for designing new MOFs with potentially unique properties conferred by the chloro-substituent.
In polymer science, picolinic acid derivatives are of interest for creating functional polymers and molecular devices. kcl.ac.uk The ability to undergo reactions like amidation and esterification allows for the incorporation of the picolinic acid moiety into larger polymer chains. The development of new polymers often relies on the availability of versatile building blocks, a role that 4-chloropicolinic acid and its derivatives can fulfill.
Novel Catalytic Systems Utilizing 4-Chloropicolinic Acid Derivatives
Derivatives of picolinic acid are effective ligands in the design of novel catalytic systems for a range of organic transformations. The nitrogen and oxygen donor atoms of the picolinic acid scaffold can chelate to a metal center, influencing its catalytic activity and selectivity. While systems explicitly using a 4-chloropicolinic acid derivative as the primary ligand are still emerging, the broader family of picolinic acids has demonstrated significant catalytic potential.
One notable example is the use of picolinic acid in combination with manganese salts to form a highly efficient catalyst for the epoxidation of olefins. This system demonstrates the critical role the picolinic acid ligand plays in mediating the catalytic cycle. Similarly, complexes of cobalt(II) with dipicolinate (a dicarboxylic acid analog of picolinic acid) have been shown to act as precatalysts in oligomerization reactions. google.com These examples underscore the potential for creating bespoke catalysts by modifying the picolinic acid backbone. The introduction of a chloro-substituent, as in 4-chloropicolinic acid, could modulate the electronic properties of the resulting metal complex, thereby fine-tuning its catalytic activity or stability.
Furthermore, the synthesis of 4-chloropicolinoyl chloride, a key derivative, is itself a catalytic process. Research has shown that using bromine as a catalyst when reacting a pyridine-2-carboxylic acid derivative with thionyl chloride can efficiently produce 4-chloropyridine-2-carboxylic acid chloride in high purity and yield, which is an industrially advantageous method. google.comrsc.org
The development of novel catalysts is a cornerstone of green chemistry, and the functionalization of ligands is a primary strategy for achieving this. The availability of building blocks like 4-chloropicolinic acid provides a platform for designing the next generation of catalysts for chemical and pharmaceutical manufacturing. researchgate.net
Interdisciplinary Research Opportunities
The chemical versatility of this compound positions it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.
Medicinal Chemistry and Chemical Biology: The most established interdisciplinary application is in medicinal chemistry. Its role as a building block for synthesizing biologically active molecules provides a direct link between synthetic organic chemistry and pharmacology. researchgate.net Future research could explore the synthesis of a broader library of compounds derived from 4-chloropicolinic acid to target a wider range of biological targets, including enzymes and receptors involved in various diseases.
Materials Science and Engineering: The potential for 4-chloropicolinic acid derivatives to act as linkers in MOFs or as monomers in functional polymers opens up collaborations between chemists and materials scientists. Such research could focus on designing materials with tailored properties for specific applications, such as selective gas capture (where the chlorine atom might influence binding affinities), corrosion inhibition, or as components in electronic or optical devices.
Catalysis and Industrial Chemistry: The development of novel catalysts based on 4-chloropicolinic acid derivatives is a prime area for collaboration between academic research and industrial process chemistry. kcl.ac.uk Research could focus on creating more efficient, selective, and reusable catalysts for large-scale chemical production, contributing to greener and more sustainable manufacturing processes. researchgate.net
Supramolecular Chemistry and Nanoscience: The ability of picolinic acid amides to form ordered structures creates potential applications in molecular devices and nanotechnology. kcl.ac.uk Investigating the self-assembly properties of new derivatives made from 4-chloropicolinic acid could lead to the development of novel supramolecular structures with unique functions, bridging the gap between molecular synthesis and nanoscale engineering.
In essence, this compound is not just a chemical reagent but a gateway to a wide range of scientific inquiries that span multiple fields, from creating life-saving medicines to engineering advanced materials and catalysts.
Q & A
Q. What safety protocols are essential when handling 4-chloropicolinic acid hydrochloride in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats, to prevent skin/eye contact and inhalation of dust. Engineering controls, such as fume hoods, are critical to minimize airborne exposure. Emergency procedures for spills include using non-sparking tools to collect solid material and avoiding water to prevent dust dispersion . Respiratory protection (e.g., NIOSH-approved P95 masks) is recommended for handling fine powders .
Q. How should this compound be stored to ensure stability?
Q. What analytical techniques are used to confirm the identity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methyl ester formation) provides structural confirmation. Melting point analysis (180–181°C) serves as a preliminary check .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Current protocols (e.g., refluxing pyridinecarboxylic acid with NaBr in thionyl chloride) yield ~28% . To improve efficiency:
- Explore catalytic systems (e.g., Fe²⁺/ascorbate) to enhance regioselective chlorination .
- Test alternative solvents (e.g., DMF or acetonitrile) under controlled temperatures (<200°C) to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for real-time adjustments.
Q. What enzymatic pathways enable the biosynthesis of this compound?
- Methodological Answer : The enzyme 2-aminophenol 1,6-dioxygenase catalyzes extradiol cleavage of 2-amino-4-chlorophenol, yielding 2-amino-4-chloromuconic acid semialdehyde, which spontaneously cyclizes to 4-chloropicolinic acid. This pathway is pH-sensitive (optimal pH 7.3) and requires Fe²⁺ as a cofactor . Researchers can replicate this in vitro using purified enzyme extracts under anaerobic conditions to prevent oxidation.
Q. How do researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from batch-specific impurities or assay variations. To address this:
- Conduct rigorous batch analysis using inductively coupled plasma mass spectrometry (ICP-MS) to detect metal contaminants.
- Standardize in vitro assays (e.g., OECD Test No. 439 for skin irritation) across multiple cell lines (e.g., HaCaT keratinocytes) .
- Cross-reference data with regulatory databases (e.g., ECHA) to identify consensus thresholds.
Q. What experimental designs are recommended to study the reactivity of this compound in organic synthesis?
- Methodological Answer : Design kinetic studies under varying conditions:
- Temperature : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds (>150°C).
- pH : React with nucleophiles (e.g., amines) in buffered solutions (pH 4–9) to map substitution patterns.
- Catalysts : Screen transition metals (e.g., Pd/Cu) for cross-coupling reactions.
- Incompatibility Testing : Avoid mixing with strong bases (risk of HCl release) or peroxides (risk of explosive decomposition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
